FR121196

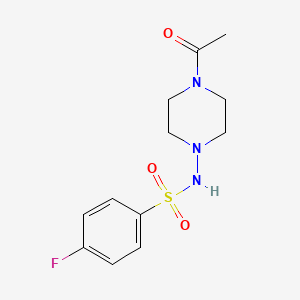

説明

特性

CAS番号 |

133920-65-7 |

|---|---|

分子式 |

C12H16FN3O3S |

分子量 |

301.34 g/mol |

IUPAC名 |

N-(4-acetylpiperazin-1-yl)-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C12H16FN3O3S/c1-10(17)15-6-8-16(9-7-15)14-20(18,19)12-4-2-11(13)3-5-12/h2-5,14H,6-9H2,1H3 |

InChIキー |

PZQKOVUNWPDCCQ-UHFFFAOYSA-N |

正規SMILES |

CC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=C(C=C2)F |

外観 |

Solid powder |

他のCAS番号 |

133920-65-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

FR 121196 FR-121196 FR121196 N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Enigma of FR121196: A Search for a Ghost in the Machine

The compound designated FR121196 remains elusive within publicly accessible scientific literature and chemical databases. Despite a comprehensive search strategy, no definitive information regarding its chemical structure, mechanism of action, or biological targets could be identified. This suggests that this compound may be an internal development code, a historical designation that has been superseded, or a compound that has not been the subject of published research under this identifier.

Initial inquiries for the "mechanism of action of this compound" yielded no relevant results, prompting a broader investigation into its potential identity. Subsequent searches for its chemical structure, alternative names, and its potential classification as an inhibitor of sphingolipid synthesis were also met with negative results. Prominent chemical databases such as PubChem, which aggregate information on millions of compounds, contain no entry for "this compound."

While the search for this compound itself was fruitless, the investigation did touch upon the broader topic of sphingolipid synthesis inhibition. This is a significant area of research in drug development, with compounds like myriocin (B1677593) being studied for their potential therapeutic effects in various diseases. Inhibitors of sphingolipid synthesis target key enzymes in the sphingolipid metabolic pathway, which plays a crucial role in cell signaling, membrane structure, and other fundamental biological processes.

Given the complete absence of data for this compound, it is impossible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals who have encountered the term "this compound," it is recommended to seek clarification from the original source of this designation. An alternative name, a chemical structure (e.g., in SMILES or IUPAC format), or any associated patent information would be essential to unlock the scientific story behind this enigmatic compound. Without such identifying information, this compound remains a ghost in the vast machine of scientific and chemical data.

FR121196: A Technical Whitepaper on a Novel Cognitive Enhancer

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of FR121196, a piperazine (B1678402) derivative investigated for its potential as a cognitive-enhancing agent. The information is compiled from available scientific literature and presented to meet the needs of a specialized audience in drug development.

Core Compound Information

This compound is chemically identified as N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide. It has been primarily studied for its nootropic effects, particularly its ability to ameliorate memory deficits in preclinical models.

Table 1: Chemical and Physical Properties of this compound

| Property | Data |

|---|---|

| IUPAC Name | N-(4-acetylpiperazin-1-yl)-4-fluorobenzenesulfonamide |

| Synonyms | FR-121196 |

| CAS Number | 133920-65-7[1] |

| Molecular Formula | C₁₂H₁₆FN₃O₃S |

| Molecular Weight | 317.34 g/mol |

Mechanism of Action

The primary mechanism of action of this compound as a cognitive enhancer is attributed to its effects within the hippocampus, a brain region critical for memory formation and consolidation.

Hippocampal Activity

This compound has been shown to ameliorate memory deficits in rats with cholinergic dysfunction by acting on hippocampal monoaminergic neurons, with a likely involvement of the serotonergic system.[1] A key aspect of its function is the enhancement of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, specifically in the mossy fiber-CA3 pathway of the hippocampus.[1] This potentiation is achieved through the activation of somatostatinergic neurons within the hippocampal formation.[1]

Proposed Signaling Pathway

The cognitive-enhancing effects of this compound are believed to be initiated by its modulation of serotonergic neurons, which in turn activate somatostatinergic neurons. This activation leads to a facilitation of LTP at the mossy fiber-CA3 synapse, ultimately resulting in improved cognitive function.

Caption: Proposed mechanism of action for this compound.

Preclinical Efficacy

The cognitive-enhancing properties of this compound have been evaluated in rodent models of memory impairment.

Table 2: Summary of Preclinical Efficacy Data for this compound

| Experimental Model | Task | Effect of this compound |

|---|

| Rats with Cholinergic Dysfunction | Memory Tasks | Amelioration of memory deficits |

Note: Detailed quantitative data from these studies are not fully available in the public domain.

Experimental Protocols

While specific, detailed protocols from the original research are not publicly accessible, a generalized experimental workflow for assessing the in vivo efficacy of a compound like this compound is outlined below.

General Workflow for In Vivo Cognitive Enhancement Studies

This diagram illustrates a typical experimental design for evaluating the effects of a novel compound on memory in a rodent model of cognitive impairment.

References

FR121196: A Technical Guide to a Novel Cognitive Enhancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR121196, chemically identified as N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, is a novel piperazine (B1678402) derivative with significant potential as a cognitive-enhancing agent. Preclinical studies have demonstrated its efficacy in ameliorating memory deficits in various rodent models of cognitive impairment. The primary mechanism of action is believed to involve the modulation of hippocampal monoaminergic systems, particularly serotonergic pathways, and the enhancement of synaptic plasticity through the potentiation of long-term potentiation (LTP) in the mossy fiber-CA3 pathway. This is thought to be mediated by the activation of somatostatinergic neurons. Notably, this compound exhibits a characteristic bell-shaped dose-response curve and does not induce hyperlocomotion at effective doses, distinguishing it from psychostimulants. This technical guide provides a comprehensive overview of the core preclinical data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound.

Chemical and Pharmacological Profile

-

IUPAC Name: N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide

-

CAS Number: 139214-63-6

-

Molecular Formula: C12H16FN3O3S

-

Pharmacological Class: Cognitive Enhancer

-

Key Features: Ameliorates memory deficits in cholinergic dysfunction models, enhances hippocampal long-term potentiation, involves serotonergic and somatostatinergic systems, exhibits a bell-shaped dose-response curve, and lacks psychostimulant effects on locomotor activity.

Preclinical Efficacy Data

The cognitive-enhancing effects of this compound have been evaluated in several well-established rodent models of memory impairment. The quantitative data from these key studies are summarized below for comparative analysis.

Table 1: Effects of this compound on Passive Avoidance Task Performance in Rats

| Animal Model | Treatment Group | Dose (mg/kg, p.o.) | Latency to Enter Dark Compartment (seconds, Mean ± SEM) | Statistical Significance (vs. Control/Scopolamine) |

| Scopolamine-induced Amnesia | Control (Scopolamine only) | - | Data not available in abstract | - |

| Scopolamine-induced Amnesia | This compound | 0.1 - 10 | Ameliorated amnesia (Bell-shaped response) | Specific p-values not available in abstract |

| Nucleus Basalis Magnocellularis (NBM)-lesioned | Control (Lesion only) | - | Data not available in abstract | - |

| NBM-lesioned | This compound | 0.1 - 10 | Ameliorated memory retention failure | Specific p-values not available in abstract |

| Aged Rats (24-26 months) | Control (Aged) | - | Data not available in abstract | - |

| Aged Rats (24-26 months) | This compound | 0.1 - 10 | Ameliorated memory retention failure | Specific p-values not available in abstract |

Note: The available abstracts mention amelioration of memory deficits with a bell-shaped dose-response curve but do not provide specific mean latency values and statistical significance.

Table 2: Effects of this compound on Radial Arm Maze Task Performance in Rats with Scopolamine-Induced Memory Deficit

| Performance Metric | Treatment Group | Dose (mg/kg, p.o.) | Outcome | Statistical Significance (vs. Scopolamine) |

| Number of Errors | Control (Scopolamine only) | - | Increased errors | - |

| Number of Errors | This compound | 0.1 - 10 | Ameliorated memory deficit (Bell-shaped response) | Specific p-values not available in abstract |

| First Correct Choices | Control (Scopolamine only) | - | Impaired | - |

| First Correct Choices | This compound | 0.1 - 10 | Ameliorated memory deficit | Specific p-values not available in abstract |

Note: The available abstracts indicate a significant improvement in spatial memory indices with a bell-shaped dose-response curve, but lack specific quantitative data on error rates and correct choices.

Table 3: Effect of this compound on Long-Term Potentiation (LTP) in Guinea-Pig Hippocampal Slices

| Pathway | Treatment | Concentration (M) | Effect on fEPSP Slope | Maximal Augmentation |

| Mossy Fiber-CA3 | Control | - | Baseline LTP | - |

| Mossy Fiber-CA3 | This compound | 10⁻⁹ - 10⁻⁶ | Significantly augmented LTP | 10⁻⁷ M |

Note: The abstract states a significant, bell-shaped dose-dependent augmentation of LTP magnitude but does not provide the percentage increase of the fEPSP slope.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for the key experiments cited.

Passive Avoidance Task

This task assesses fear-motivated learning and memory.

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

Procedure:

-

Acquisition Trial: A rat is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. Due to their natural aversion to light, the rat will typically enter the dark compartment. Upon entry, the door closes, and a brief, mild foot shock is delivered.

-

Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive stimulus.

-

Drug Administration: this compound or vehicle is administered orally at specified doses prior to the acquisition trial in the scopolamine-induced amnesia model. Scopolamine (B1681570) is administered intraperitoneally to induce a cholinergic deficit and impair memory formation.

Radial Arm Maze Task

This task evaluates spatial working and reference memory.

Apparatus: An elevated maze with a central platform and eight arms radiating outwards. Food rewards are placed at the end of some or all arms.

Procedure:

-

Habituation: Rats are familiarized with the maze over several days.

-

Training/Testing: All eight arms are baited with a food reward. A rat is placed on the central platform and allowed to explore the maze to retrieve the rewards. The number of arm entries to collect all rewards and the number of re-entries into already visited arms (working memory errors) are recorded.

-

Scopolamine-Induced Deficit: To model memory impairment, scopolamine is administered prior to the task. This compound is given before scopolamine to assess its ameliorative effects.

In Vitro Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP)

This technique measures synaptic plasticity, a cellular correlate of learning and memory.

Procedure:

-

Slice Preparation: Guinea pigs are anesthetized and their brains are rapidly removed. The hippocampus is dissected and transverse slices (typically 400 µm thick) are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

Incubation: Slices are allowed to recover in an incubation chamber with oxygenated aCSF at room temperature for at least one hour.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. A stimulating electrode is placed in the mossy fiber pathway, and a recording electrode is positioned in the stratum lucidum of the CA3 region to record field excitatory postsynaptic potentials (fEPSPs).

-

LTP Induction: After establishing a stable baseline of synaptic transmission, LTP is induced by high-frequency stimulation (tetanus) of the mossy fibers.

-

Drug Application: this compound is bath-applied at various concentrations before and during the tetanic stimulation to assess its effect on the magnitude of LTP. The slope of the fEPSP is measured as an indicator of synaptic strength.

Signaling Pathways and Mechanism of Action

The cognitive-enhancing effects of this compound are believed to be mediated through a complex interplay of neurotransmitter systems in the hippocampus.

Proposed Mechanism of Action of this compound

This compound is thought to act on hippocampal monoaminergic, potentially serotonergic, neurons. This leads to the activation of somatostatinergic interneurons. The released somatostatin (B550006) then modulates cholinergic activity and facilitates the induction of LTP in the mossy fiber-CA3 pathway, a critical process for memory formation.

Caption: Proposed signaling cascade for this compound-mediated cognitive enhancement.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound's cognitive-enhancing properties follows a structured workflow, from initial screening in behavioral models to mechanistic studies at the cellular level.

Caption: Experimental workflow for evaluating the cognitive effects of this compound.

Conclusion

This compound presents a promising profile as a cognitive enhancer with a novel mechanism of action. Its ability to improve memory in various preclinical models, coupled with its distinct pharmacological profile of not inducing hyperlocomotion, suggests a favorable therapeutic window. The elucidation of its action through the hippocampal monoaminergic, somatostatinergic, and cholinergic systems provides a solid foundation for further investigation. Future research should focus on obtaining more detailed quantitative data from full-text publications to precisely characterize its dose-response relationship and therapeutic efficacy. The development of more specific antagonists and agonists for the involved receptors will further clarify the intricate signaling pathways and solidify the potential of this compound as a therapeutic agent for cognitive disorders.

The Discovery and Synthesis of the Potent Immunosuppressant Tacrolimus (FK506)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tacrolimus (B1663567), also known as FK506 or by its original Fujisawa designation FR900506, is a 23-membered macrolide lactone with potent immunosuppressive properties. First isolated in 1984 from the fermentation broth of the soil bacterium Streptomyces tsukubaensis, its discovery marked a significant advancement in the field of organ transplantation and the management of autoimmune diseases.[1][2][3] This document provides an in-depth technical overview of the discovery, synthesis, and biological activity of Tacrolimus, intended for researchers, scientists, and professionals in drug development. Tacrolimus is a powerful and selective anti-T-lymphocyte agent.[3] Its immunosuppressive potency is reported to be 10 to 100 times greater than that of cyclosporine.[2]

Discovery and Isolation

The discovery of Tacrolimus was the result of a large-scale screening program for microbial products with immunosuppressive activity, undertaken by the Fujisawa Pharmaceutical Co. in Japan.[2] The producing organism, Streptomyces tsukubaensis, was identified from a soil sample collected in the Tsukuba region of northern Japan.[1][4][5] The initial screening assay used to identify this activity was the mixed lymphocyte reaction (MLR).[1]

Experimental Protocols

Fermentation of Streptomyces tsukubaensis

A typical fermentation process for the production of Tacrolimus involves the following steps:

-

Inoculum Preparation: A seed culture of Streptomyces tsukubaensis is prepared by cultivating the strain in a suitable medium containing glucose, yeast extract, malt (B15192052) extract, and calcium carbonate.

-

Production Medium: The production medium is composed of sources of assimilable carbon (e.g., dextrin, starch, glucose) and nitrogen (e.g., cottonseed meal, soybean meal), along with essential minerals and a pH buffer.[6] The pH of the medium is typically maintained between 6.5 and 7.8.[6]

-

Fermentation Conditions: The production culture is incubated under submerged aerobic conditions with fed-batch culturing at a high aeration rate.[6] The temperature is maintained between 20°C and 40°C.[6] The fermentation is carried out for a period of several days, during which Tacrolimus is produced as a secondary metabolite.

Isolation and Purification of Tacrolimus

The following is a general protocol for the isolation and purification of Tacrolimus from the fermentation broth:

-

Mycelial Extraction: Since Tacrolimus is primarily found within the mycelia, the fermentation broth is first treated with a water-miscible organic solvent (e.g., acetone, methanol) to extract the macrolide.[7][8]

-

Solvent Extraction: The aqueous-organic extract is then partitioned with a water-immiscible solvent, such as ethyl acetate, to transfer Tacrolimus into the organic phase.[7][9]

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify Tacrolimus from related macrolides and other impurities. This often involves:

-

Adsorption chromatography on a non-ionic resin.[8]

-

Normal-phase chromatography on silica (B1680970) gel.[8][9]

-

Reverse-phase chromatography, sometimes on silica gel modified with silver nitrate (B79036) to improve separation from analogues like ascomycin.[7][8]

-

-

Crystallization: The purified fractions containing Tacrolimus are concentrated, and the compound is crystallized from a suitable solvent, such as acetonitrile, to yield a white or off-white crystalline powder.[10][11]

Diagram of the Isolation and Purification Workflow

Total Synthesis

The complex structure of Tacrolimus, featuring a 23-membered macrocycle with multiple stereocenters, presented a significant challenge to synthetic chemists. The first total synthesis was reported by the Schreiber group and the Merck group independently. These syntheses were crucial for confirming the structure of Tacrolimus and for the preparation of analogues to probe its biological activity. A general retrosynthetic approach involves the disconnection of the macrocycle into several key fragments, which are synthesized individually and then coupled together, followed by macrolactamization and subsequent transformations.

Diagram of a Representative Retrosynthetic Approach

Physical and Biological Properties

Tacrolimus is a white crystalline powder with low solubility in water but is soluble in organic solvents like methanol, ethanol, and acetone.[12][]

Table 1: Physical Properties of Tacrolimus

| Property | Value | Reference |

| Molecular Formula | C₄₄H₆₉NO₁₂ | [12] |

| Molecular Weight | 804.02 g/mol | [14] |

| Melting Point | 127-129 °C | [12][] |

| Optical Rotation | -84.4° (c=1.02 in chloroform) | [12] |

Table 2: Biological Activity of Tacrolimus

| Assay | IC₅₀ | Notes | Reference |

| Mixed Lymphocyte Reaction (MLR) | ~0.1 nM | A measure of T-cell proliferation. | [1] |

| Calcineurin Phosphatase Inhibition | In the low nM range | The primary mechanism of immunosuppression. | [15][16] |

| IL-2 Gene Transcription Inhibition | Potent inhibition at nM concentrations | A downstream effect of calcineurin inhibition. | [1][15] |

Mechanism of Action

The immunosuppressive effect of Tacrolimus is mediated through the inhibition of a key signaling pathway in T-lymphocytes.[15]

-

Binding to FKBP12: Tacrolimus first binds to a cytosolic immunophilin called FK506-binding protein 12 (FKBP12).[1][15]

-

Inhibition of Calcineurin: The resulting Tacrolimus-FKBP12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1][17][18]

-

Blockade of NFAT Activation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, Tacrolimus prevents the dephosphorylation and subsequent nuclear translocation of NFAT.[1][17]

-

Suppression of Cytokine Gene Expression: In the absence of nuclear NFAT, the transcription of genes encoding key pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), is suppressed.[15][17]

-

Inhibition of T-cell Proliferation: The lack of IL-2 production leads to a block in the activation and proliferation of T-lymphocytes, which is the basis of the immunosuppressive effect of Tacrolimus.[15][18]

Diagram of the Tacrolimus Signaling Pathway

Conclusion

Tacrolimus (FK506) represents a landmark discovery in the field of immunosuppressive therapy. Its isolation from a natural source, the elucidation of its complex structure, its challenging total synthesis, and the detailed characterization of its mechanism of action have not only provided a critical therapeutic agent for transplantation medicine but have also offered invaluable tools for understanding T-cell biology. The continued study of Tacrolimus and its analogues remains a promising area for the development of new and more selective immunomodulatory drugs.

References

- 1. [Discovery and development of a novel immunosuppressant, tacrolimus hydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. FK506 (tacrolimus), a novel immunosuppressant in organ transplantation: clinical, biomedical, and analytical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Properties and applications of Tacrolimus_Chemicalbook [chemicalbook.com]

- 6. WO2007039816A2 - Fermentation processes for the preparation of tacrolimus - Google Patents [patents.google.com]

- 7. WO2006031664A1 - Process for isolation of crystalline tacrolimus - Google Patents [patents.google.com]

- 8. WO2006048145A1 - Process for the purification of tacrolimus - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Tacrolimus | 104987-11-3 [chemicalbook.com]

- 11. Separation and purification method of tacrolimus - Eureka | Patsnap [eureka.patsnap.com]

- 12. Tacrolimus | C44H69NO12 | CID 445643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Mode of action of tacrolimus (FK506): molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent advances in the mechanism of action of cyclosporine and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. invivogen.com [invivogen.com]

- 18. droracle.ai [droracle.ai]

The Effects of FR121196 on Neuronal Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR121196, a piperazine (B1678402) derivative, has been identified as a putative cognitive enhancer. This technical guide delves into the core mechanisms of this compound's effects on neuronal plasticity, with a specific focus on its role in augmenting long-term potentiation (LTP) in the hippocampus. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to this compound and Neuronal Plasticity

Neuronal plasticity, the ability of neural networks in the brain to change through growth and reorganization, is the fundamental mechanism underlying learning and memory.[1] Long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity, is a primary molecular model for studying the synaptic plasticity that underpins these cognitive functions.[2][3] this compound, chemically known as N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, has emerged as a compound of interest for its potential to modulate these processes and act as a cognitive enhancer.

Quantitative Data on this compound's Effects on Long-Term Potentiation

The primary effect of this compound on neuronal plasticity is the significant augmentation of LTP in the mossy fiber-CA3 pathway of the hippocampus. The available quantitative data from studies on guinea pig hippocampal slices are summarized below.

| Parameter | Value | Notes | Reference |

| Effective Concentration Range | 10⁻⁹ M - 10⁻⁶ M | Perfusion with this compound in this range significantly augmented the magnitude of LTP of population spikes. | |

| Concentration for Maximal Augmentation | 10⁻⁷ M | The dose-response curve for LTP augmentation is bell-shaped, with the peak effect observed at this concentration. | |

| Effect on Basal Synaptic Transmission | No significant effect | This compound did not affect the basal amplitude of population spikes before the induction of LTP. | |

| Interaction with Cholinergic System | Attenuated by Scopolamine (B1681570) | The enhancement of LTP by this compound (at 10⁻⁷ M) was significantly attenuated by the muscarinic antagonist scopolamine (10⁻⁶ M). | |

| Dependence on Somatostatinergic System | Abolished by Cysteamine (B1669678) | In hippocampal slices from guinea pigs treated with cysteamine, a somatostatin-depleting agent, this compound (at 10⁻⁷ M) had virtually no effect on LTP. |

Note: While the augmentation of LTP is reported as significant, the specific percentage increase in the population spike amplitude at various concentrations of this compound is not explicitly stated in the primary literature reviewed.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments investigating the effects of this compound.

Hippocampal Slice Preparation and Electrophysiology

This protocol describes the preparation of hippocampal slices and the electrophysiological recording of LTP in the mossy fiber-CA3 pathway, based on standard methodologies.

3.1.1. Animals

-

Male guinea pigs are used for these experiments.

3.1.2. Slice Preparation

-

The animal is anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF).

-

The hippocampus is dissected out.

-

Transverse hippocampal slices (typically 400-500 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in an interface chamber containing oxygenated ACSF at room temperature for at least 1 hour before recordings commence.

3.1.3. Electrophysiological Recordings

-

A single slice is transferred to a recording chamber continuously perfused with oxygenated ACSF.

-

A stimulating electrode is placed in the granule cell layer of the dentate gyrus to activate the mossy fibers.

-

A recording electrode is positioned in the stratum lucidum of the CA3 region to record the population spikes.

-

Basal synaptic transmission is established by delivering single pulses at a low frequency (e.g., 0.033 Hz).

-

To induce LTP, a high-frequency tetanic stimulation (e.g., 100 Hz for 1 second) is delivered to the mossy fibers.

-

The amplitude of the population spike is monitored before and after the tetanus to measure the magnitude of LTP.

3.1.4. Drug Application

-

This compound and other pharmacological agents (e.g., scopolamine) are applied to the slices via perfusion in the ACSF for a specified duration before and during the tetanic stimulation.

Cysteamine-Induced Somatostatin (B550006) Depletion

This protocol outlines the procedure for depleting somatostatin in the hippocampus to investigate the role of the somatostatinergic system in the effects of this compound.

3.2.1. Animal Treatment

-

Guinea pigs are administered cysteamine hydrochloride, typically via subcutaneous injection.

-

The dosage and timing of administration are critical to achieve significant depletion of somatostatin in the brain.

3.2.2. Verification of Depletion

-

Immunohistochemistry or radioimmunoassay can be used on brain tissue to confirm the reduction of somatostatin levels in the hippocampus.

3.2.3. Electrophysiology

-

Hippocampal slices are prepared from cysteamine-treated animals, and electrophysiological recordings of LTP are performed as described in section 3.1.

Signaling Pathways and Mechanisms of Action

The cognitive-enhancing effects of this compound on neuronal plasticity are mediated through the activation of somatostatinergic neurons.

Proposed Mechanism of Action

This compound is believed to act presynaptically on somatostatinergic interneurons in the hippocampus. This leads to an increased release of the neuropeptide somatostatin. Somatostatin then acts on its receptors (SSTRs) on postsynaptic CA3 pyramidal neurons, modulating their excitability and enhancing the signaling pathways involved in the induction and maintenance of LTP.

Somatostatin Receptor Signaling Pathway

Somatostatin receptors are G-protein coupled receptors (GPCRs). Upon binding of somatostatin, these receptors initiate intracellular signaling cascades that can influence neuronal excitability and plasticity. While the precise downstream pathway activated by this compound-induced somatostatin release in the context of LTP augmentation is not fully elucidated, a plausible pathway based on known SSTR signaling is depicted below.

Experimental Workflow

The logical flow of the key experiments to determine the effect and mechanism of this compound on LTP is outlined below.

Conclusion

This compound demonstrates significant potential as a cognitive enhancer by augmenting long-term potentiation in the hippocampus. The available evidence strongly indicates that its mechanism of action is dependent on the activation of the somatostatinergic system. Further research to elucidate the precise downstream signaling cascades and to quantify the magnitude of LTP enhancement will be crucial for the continued development and characterization of this compound for therapeutic applications.

References

- 1. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one [mdpi.com]

- 2. Role of somatostatin in the augmentation of hippocampal long-term potentiation by this compound, a putative cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Possible involvement of brain somatostatin in the memory formation of rats and the cognitive enhancing action of this compound in passive avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of FR121196: An In-depth Technical Guide

An extensive review of publicly available scientific literature and databases has yielded no specific information regarding a compound designated as FR121196. This suggests that this compound may be an internal development code, a compound that has not been described in published research, or potentially a misidentified designation.

Consequently, a detailed pharmacological profile, including quantitative data, experimental protocols, and signaling pathways directly associated with this compound, cannot be provided at this time.

To fulfill the user's request for a technical guide, this document will present a generalized framework for constructing such a profile. This framework will outline the essential components of a comprehensive pharmacological assessment, including the types of data, experimental methodologies, and visual representations that are standard in the field of drug development. This guide is intended to serve as a template for researchers and scientists to structure their findings once data on a novel compound like this compound becomes available.

I. General Framework for a Pharmacological Profile

A comprehensive pharmacological profile of a novel chemical entity is crucial for its development as a potential therapeutic agent. This profile is typically built upon a foundation of in vitro and in vivo studies designed to elucidate the compound's mechanism of action, potency, selectivity, and overall effects on biological systems.

Data Presentation: Key Pharmacological Parameters

Quantitative data from various assays are essential for comparing the activity of a new compound with existing agents and for making informed decisions during the drug development process. The following tables provide a template for summarizing such data.

Table 1: Receptor Binding Affinity

This table is designed to summarize the binding affinity of a compound for its primary target(s) and a panel of other receptors to assess its selectivity.

| Target Receptor | Radioligand | Ki (nM) | Assay Conditions | Reference |

| Primary Target(s) | ||||

| Selectivity Panel |

Table 2: In Vitro Functional Activity

This table summarizes the functional effects of a compound in cell-based assays, indicating whether it acts as an agonist, antagonist, or inverse agonist.

| Assay Type | Cell Line/Tissue | Agonist EC50 (nM) | Antagonist IC50/Kb (nM) | Efficacy (% of control) | Reference |

| e.g., cAMP accumulation | |||||

| e.g., Calcium mobilization | |||||

| e.g., Reporter gene assay |

Table 3: In Vivo Efficacy

This table presents data from animal models of disease, demonstrating the compound's potential therapeutic effects.

| Animal Model | Dosing Regimen | Endpoint Measured | Efficacy | Reference |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of scientific findings. The following are examples of standard experimental protocols that would be included in a pharmacological profile.

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor.

-

Methodology:

-

Prepare cell membranes or tissues expressing the target receptor.

-

Incubate the membranes with a specific radioligand and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

2. Functional Assays (e.g., cAMP Measurement)

-

Objective: To assess the functional effect of the compound on a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.

-

Methodology:

-

Culture cells expressing the target receptor.

-

Pre-treat cells with the test compound at various concentrations.

-

Stimulate the cells with an appropriate agonist (for antagonist testing) or measure basal activity (for agonist testing).

-

Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA or HTRF kit.

-

Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

-

Mandatory Visualizations: Signaling Pathways and Workflows

Visual diagrams are invaluable for conveying complex biological processes and experimental designs. The following examples are provided in the DOT language for use with Graphviz.

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling cascade.

Caption: A typical workflow for in vitro pharmacological characterization.

Conclusion

While a specific pharmacological profile for this compound cannot be constructed due to a lack of available data, the framework provided here outlines the necessary components for such a document. For researchers, scientists, and drug development professionals, the systematic collection and presentation of quantitative data, detailed experimental protocols, and clear visual representations of mechanisms and workflows are paramount for the successful advancement of a novel therapeutic candidate. Should information on this compound become publicly accessible, this guide can be utilized to structure a comprehensive and informative technical profile.

The Cognitive Enhancer FR121196: A Deep Dive into its Neural Targets and Mechanisms

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical analysis of the putative cognitive enhancing agent FR121196, chemically identified as N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, reveals its intricate mechanism of action within the brain. This whitepaper synthesizes available preclinical data, detailing the compound's impact on key neural pathways implicated in learning and memory, and provides an in-depth look at the experimental methodologies used to elucidate its function.

This compound has demonstrated significant potential in ameliorating memory deficits in various preclinical models. Its primary mode of action appears to be centered on the hippocampus, a brain region critical for memory formation. The compound exerts its effects through a multi-faceted interaction with somatostatinergic and monoaminergic systems, ultimately leading to an enhancement of synaptic plasticity.

Primary Brain Targets and Mechanism of Action

This compound's cognitive-enhancing properties are attributed to its influence on two key interconnected neural systems in the hippocampus:

-

Monoaminergic System: Further research indicates that the therapeutic effects of this compound are linked to its action on hippocampal monoaminergic neurons, with a particular emphasis on the serotonergic system[1]. While direct binding affinities remain to be fully elucidated, the compound's ability to reverse memory deficits is reportedly dependent on a functional monoaminergic system. Interestingly, in rats with fimbria-fornix lesions, which resulted in reduced hippocampal levels of dopamine, norepinephrine, and serotonin, this compound did not reverse these neurochemical depletions, suggesting an indirect modulatory role rather than a direct restorative one[1].

A potential cholinergic link is also suggested by the finding that the muscarinic antagonist scopolamine (B1681570) can attenuate the LTP enhancement induced by this compound.

Quantitative Data Summary

Currently, publicly available quantitative binding data (e.g., Kᵢ or IC₅₀ values) for this compound across a broad range of receptors is limited. The primary quantitative data comes from electrophysiological studies:

| Parameter | Value | Experimental System |

| Maximal LTP Augmentation | 10⁻⁷ M | Guinea-pig hippocampal slices (mossy fiber-CA3) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research of this compound.

Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP)

This protocol is based on standard methodologies for recording LTP in guinea pig hippocampal slices[2][3].

-

Slice Preparation:

-

Guinea pigs are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF). The composition of the aCSF is typically (in mM): NaCl 124, KCl 3, KH₂PO₄ 1.25, MgSO₄ 2, CaCl₂ 2, NaHCO₃ 26, and glucose 10.

-

Transverse hippocampal slices (400-500 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in an interface or submerged chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.

-

A stimulating electrode (e.g., bipolar tungsten) is placed in the mossy fiber pathway.

-

A recording electrode (e.g., glass micropipette filled with aCSF) is positioned in the stratum lucidum of the CA3 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Stable baseline responses are recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

LTP is induced by a high-frequency stimulation protocol (e.g., a single train of 100 Hz for 1 second).

-

Post-tetanic potentiation is monitored for at least 60 minutes. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope relative to the pre-tetanus baseline.

-

This compound is applied to the perfusion bath at the desired concentration for a set period before and during the tetanic stimulation.

-

Cysteamine-Induced Somatostatin (B550006) Depletion

This protocol is designed to deplete somatostatin levels in the brain to investigate the role of this neuropeptide in the action of this compound[4][5][6].

-

Animal Treatment:

-

Rats are administered cysteamine (B1669678) hydrochloride subcutaneously at a dose of 30-300 mg/kg[6].

-

The depletion of somatostatin-like immunoreactivity occurs within 2-4 hours of a single injection and is largely reversible within a week[6]. Doses of 50 mg/kg and above have been shown to deplete cortical somatostatin by approximately 50%[4].

-

-

Behavioral or Electrophysiological Testing:

-

Following cysteamine administration, animals are subjected to behavioral paradigms (e.g., passive avoidance tasks) or their brain tissue is used for in vitro experiments like hippocampal slice electrophysiology.

-

-

Verification of Somatostatin Depletion (Optional but Recommended):

-

Brain tissue (e.g., hippocampus, cortex) is collected from a subset of animals.

-

Somatostatin levels are quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) to confirm the extent of depletion.

-

Signaling Pathways and Experimental Workflows

To visually represent the proposed mechanism of action and experimental logic, the following diagrams are provided.

Future Directions

While the current body of research provides a strong foundation for understanding the neuropharmacological profile of this compound, further investigation is warranted. A comprehensive receptor screening and binding affinity analysis would provide a more complete picture of its molecular targets. Additionally, in vivo studies utilizing techniques such as microdialysis could offer real-time insights into how this compound modulates neurotransmitter release in the hippocampus and other brain regions. Elucidating the precise molecular interactions of this compound with its targets will be crucial for the optimization of this and other novel cognitive enhancers.

References

- 1. This compound, a potential antidementia drug, ameliorates the impaired memory of rat in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-term potentiation in guinea pig hippocampal slices monitored by optical recording of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteamine-induced depletion of central somatostatin-like immunoactivity: effects on behavior, learning, memory and brain neurochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cysteamine-induced depletion of somatostatin produces differential cognitive deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

In-Vitro Profile of FR121196 (FK-960): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the in-vitro pharmacological properties of FR121196, also known as FK-960, a piperazine (B1678402) derivative with potential as a cognitive-enhancing agent. This document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of action of this compound.

Core Findings:

This compound (FK-960) has been demonstrated in a series of in-vitro studies to modulate key neuronal and glial cell functions, primarily within the hippocampus. The compound's mechanism of action appears to be multifactorial, focusing on the enhancement of somatostatin (B550006) release and the potentiation of synaptic plasticity, rather than direct interaction with common neurotransmitter receptors or transporters.

Quantitative Data Summary

While direct binding affinity and monoamine uptake inhibition data for this compound are not extensively available in the public domain, the following table summarizes the key quantitative findings from functional in-vitro assays.

| Parameter | Assay Type | Tissue/Cell Type | Concentration/Effect | Reference |

| Somatostatin Release | High K+ -evoked release | Rat hippocampal slices | Significant enhancement | [1][2][3] |

| Basal release | Rat hippocampal slices | No effect | [1] | |

| Long-Term Potentiation (LTP) | Augmentation of LTP in mossy fiber-CA3 pathway | Guinea-pig hippocampal slices | Maximal augmentation at 10⁻⁷ M | [4] |

| Neurotransmitter Release | Acetylcholine (B1216132), 5-HT, D-aspartate, GABA | Rat hippocampal slices | No effect on release | [1] |

| Glial Cell Line-Derived Neurotrophic Factor (GDNF) Production | GDNF mRNA and protein levels | Cultured rat astrocytes | Increased at 100 nM | [5] |

| Population Spike Amplitude | Electrophysiology | Rat hippocampal slices | Bell-shaped dose-dependent increase (10 nM to 10 µM) | [6] |

Key In-Vitro Experimental Findings and Protocols

Modulation of Somatostatin Release in Hippocampal Slices

Objective: To determine the effect of this compound on the release of somatostatin from hippocampal tissue.

Experimental Protocol:

-

Tissue Preparation: Hippocampal slices were prepared from male F344 rats.

-

Incubation and Stimulation: The slices were superfused with a Krebs-Ringer bicarbonate solution. To evoke neurotransmitter release, the slices were stimulated with a high concentration of potassium chloride (high K+).

-

Drug Application: this compound was included in the superfusion medium at various concentrations.

-

Quantification: The amount of somatostatin released into the superfusate was measured by radioimmunoassay.

Key Finding: this compound significantly enhanced the high K+-evoked release of somatostatin from rat hippocampal slices in a concentration-dependent manner. It did not, however, affect the basal release of somatostatin, indicating that its effect is dependent on neuronal activity.[1][2][3]

Augmentation of Long-Term Potentiation (LTP) in the Hippocampus

Objective: To investigate the effect of this compound on synaptic plasticity, specifically LTP, in the hippocampal mossy fiber-CA3 pathway.

Experimental Protocol:

-

Tissue Preparation: Hippocampal slices were prepared from guinea pigs.

-

Electrophysiology: Population spikes were recorded in the CA3 pyramidal cell layer following stimulation of the mossy fibers.

-

LTP Induction: LTP was induced by tetanic stimulation of the mossy fibers.

-

Drug Application: this compound was perfused for 25 minutes before and during the tetanic stimulation at concentrations ranging from 10⁻⁹ to 10⁻⁶ M.

-

Pharmacological Blockade: In some experiments, the muscarinic acetylcholine receptor antagonist scopolamine (B1681570) was co-applied, or slices were prepared from animals pre-treated with cysteamine (B1669678) to deplete somatostatin levels.

Key Finding: this compound significantly augmented the magnitude of LTP in a bell-shaped dose-response manner, with the maximal effect observed at 10⁻⁷ M.[4] This enhancement was attenuated by scopolamine and was absent in somatostatin-depleted slices, suggesting a mechanism involving a cholinergic-somatostatinergic link.[4]

Stimulation of Glial Glutamate (B1630785) Release

Objective: To examine the effect of this compound on glutamate release from hippocampal astrocytes.

Experimental Protocol:

-

Cell Culture: Primary cultures of hippocampal astrocytes were established from rats and mice.

-

Glutamate Release Assay: Cultured astrocytes were incubated with this compound, and the concentration of glutamate in the culture medium was measured.

-

Pharmacological Inhibition: The involvement of specific signaling pathways was investigated using inhibitors for PKA (H-89), vesicular transport (bafilomycin A1), and a chelator of intracellular calcium (BAPTA-AM).

-

Calcium Imaging: Intracellular calcium concentrations in astrocytes were monitored following this compound application.

Key Finding: this compound enhanced glutamate release from cultured hippocampal astrocytes but not from neurons.[7] This effect was mediated by a PKA-dependent pathway that leads to the release of calcium from intracellular stores.[7]

Increased Production of Glial Cell Line-Derived Neurotrophic Factor (GDNF)

Objective: To assess the impact of this compound on the production of neurotrophic factors in astrocytes.

Experimental Protocol:

-

Cell Culture: Primary cultures of rat astrocytes were used.

-

Drug Treatment: Astrocytes were treated with this compound (100 nM).

-

Molecular Analysis: The mRNA and protein levels of various neurotrophic factors were quantified.

-

Signaling Pathway Analysis: The phosphorylation status of ERK, p38, and JNK, as well as the levels of c-Fos and phosphorylated CREB, were determined by Western blotting. The effects of an ERK kinase inhibitor (PD98059) and an AP-1 inhibitor (curcumin) were also examined.

Key Finding: this compound specifically increased the mRNA and protein levels of GDNF in cultured astrocytes.[5] This effect was dependent on the activation of the ERK signaling pathway, leading to increased c-Fos expression and CREB phosphorylation.[5]

Signaling Pathways and Mechanisms of Action

The in-vitro studies of this compound suggest a multi-faceted mechanism of action centered on the hippocampus, involving both neurons and glial cells.

Caption: Proposed mechanism of action of this compound in the hippocampus.

Experimental Workflow for Investigating Neurotransmitter Release

The following diagram illustrates a typical workflow for an in-vitro neurotransmitter release experiment as described in the studies of this compound.

References

- 1. FK960, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oipub.com [oipub.com]

- 3. alzforum.org [alzforum.org]

- 4. FK960, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increase by FK960, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sustained facilitatory action of FK960 on hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anti-dementia drug FK960 stimulates glial glutamate release via a PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cognitive Enhancer FR121196: An In-Depth Technical Guide on Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR121196, also known as FK-960 or by its chemical name N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, emerged from early research as a promising cognitive-enhancing agent. Investigated for its potential in treating dementia and other cognitive deficits, the initial studies on this compound focused on its efficacy in various animal models of memory impairment and began to elucidate its unique mechanism of action. This technical guide provides a comprehensive overview of the foundational research on this compound, presenting key quantitative data, detailed experimental protocols, and a visualization of its proposed signaling pathways.

Core Efficacy Data

Early preclinical studies demonstrated the potential of this compound to ameliorate memory deficits in a variety of rodent models. The compound was shown to be effective in reversing cognitive impairments induced by cholinergic deficits and those associated with aging. The following tables summarize the key quantitative findings from these foundational studies.

| Animal Model | Treatment | Dosage (mg/kg) | Key Finding | Reference |

| Scopolamine-treated rats | This compound | 0.1 - 10 | Ameliorated failure in memory retention with a bell-shaped dose-response curve. | [1] |

| Nucleus basalis magnocellularis-lesioned rats | This compound | 0.1 - 10 | Ameliorated failure in memory retention. | [1] |

| Aged rats (24-26 months) | This compound | 0.1 - 10 | Ameliorated failure in memory retention. | [1] |

| Scopolamine-treated rats (Radial Arm Maze) | This compound | 0.1 - 1.0 | Ameliorated memory deficit with a bell-shaped dose-response curve. | [1] |

| Scopolamine-treated rats (Morris Water Maze) | This compound | 0.1 - 1.0 (i.p.) | Ameliorated memory deficits. | |

| Nucleus basalis magnocellularis-lesioned rats (Morris Water Maze) | This compound | 0.1 - 1.0 (i.p.) | Ameliorated memory deficits. | |

| Aged rats (24-26 months) (Morris Water Maze) | This compound | 0.1 - 1.0 (i.p.) | Ameliorated memory deficits. | |

| Fimbria-fornix-lesioned rats (Morris Water Maze) | This compound | 0.1 - 1.0 (i.p.) | No significant improvement in memory deficits. |

Mechanism of Action

Initial investigations into the mechanism of action of this compound suggest a novel pathway that does not directly involve the modulation of major neurotransmitter release but rather focuses on enhancing synaptic plasticity and neurotrophic factor production.

Signaling Pathways

Research indicates that this compound enhances long-term potentiation (LTP) in the mossy fiber-CA3 pathway of the hippocampus. This effect is believed to be mediated through the activation of a cholinergic-somatostatinergic link.[2] Specifically, this compound has been shown to enhance the evoked release of somatostatin (B550006) from hippocampal slices, an effect that is attenuated by the muscarinic antagonist scopolamine.[2][3] This suggests that this compound may act upstream of somatostatin release, possibly by modulating cholinergic input to somatostatinergic neurons.

Furthermore, in vitro studies have revealed that this compound can increase the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in cultured astrocytes.[4] This effect is mediated by the activation of the Extracellular signal-regulated kinase (ERK) pathway, leading to the phosphorylation of cAMP responsive element binding protein (CREB) and increased expression of the transcription factor c-Fos.[4] This neurotrophic effect may contribute to the cognitive-enhancing properties of the compound by promoting neuronal survival and function.

Importantly, studies have shown that this compound does not directly affect the release of acetylcholine, serotonin (B10506) (5-HT), or GABA in the hippocampus.[3] This distinguishes it from many other cognitive enhancers that directly target these neurotransmitter systems.

Caption: Proposed mechanism of this compound in enhancing hippocampal LTP.

Caption: this compound-induced GDNF production in astrocytes via the ERK pathway.

Experimental Protocols

Detailed methodologies for the key behavioral assays used in the early evaluation of this compound are provided below.

Passive Avoidance Task

This task assesses fear-motivated memory.

-

Apparatus: A two-compartment box consisting of a brightly lit "safe" compartment and a dark compartment equipped with a grid floor for delivering a mild foot shock. A guillotine door separates the two compartments.

-

Acquisition Trial:

-

A rat is placed in the lit compartment.

-

After a brief habituation period, the door to the dark compartment is opened.

-

Rodents have a natural aversion to bright light and will typically enter the dark compartment.

-

Upon entering the dark compartment, the door is closed, and a brief, mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.

-

The rat is then returned to its home cage.

-

-

Retention Trial:

-

24 hours after the acquisition trial, the rat is again placed in the lit compartment.

-

The door to the dark compartment is opened.

-

The latency to enter the dark compartment is measured. A longer latency is indicative of the rat remembering the aversive stimulus associated with that compartment.

-

-

Drug Administration: this compound or a vehicle is typically administered intraperitoneally (i.p.) at a specified time before the acquisition or retention trial.

Caption: Workflow for the passive avoidance task.

Radial Arm Maze Task

This task assesses spatial working and reference memory.

-

Apparatus: An elevated central platform with eight arms radiating outwards. At the end of some or all arms, a food reward can be placed. The maze is typically placed in a room with various extra-maze cues (e.g., posters, furniture) that the animal can use for spatial navigation.

-

Habituation and Food Deprivation:

-

Rats are typically food-deprived to 80-85% of their free-feeding body weight to motivate them to search for food rewards.

-

They are habituated to the maze for several days by allowing them to freely explore and find food rewards in all arms.

-

-

Testing Protocol (Working and Reference Memory):

-

A specific subset of arms (e.g., four out of eight) is consistently baited with a food reward. The other arms are never baited.

-

The rat is placed on the central platform and allowed to explore the maze for a set period or until all baited arms have been visited.

-

Working Memory Error: Re-entry into an arm that has already been visited within the same trial.

-

Reference Memory Error: Entry into an arm that is never baited.

-

-

Drug Administration: this compound or a vehicle is administered at a specified time before the test session.

Caption: Decision-making logic in the radial arm maze task.

Conclusion

The early research on this compound established its potential as a cognitive enhancer with a novel mechanism of action. By demonstrating efficacy in well-established animal models of memory impairment and beginning to unravel its effects on hippocampal synaptic plasticity and neurotrophic factor production, these foundational studies have paved the way for further investigation into this class of compounds. The detailed protocols and signaling pathway hypotheses presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the continued exploration of this compound and similar cognitive-enhancing agents. Further research is warranted to fully elucidate its receptor-level interactions and to translate these promising preclinical findings into clinical applications.

References

- 1. Biochemical properties of D1 and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FK960, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FK960, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increase by FK960, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FR121196 Experimental Studies in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for evaluating the nootropic effects of FR121196 in rat models of memory impairment. The following sections detail the methodologies for behavioral testing and neurochemical analysis, based on published preclinical research.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in various rat models of cognitive impairment.

Table 1: Effect of this compound on Scopolamine-Induced Amnesia in the Passive Avoidance Task

| Treatment Group | Dose (mg/kg, i.p.) | Step-through Latency (seconds) |

| Control | - | Data not available in seconds |

| Scopolamine | 1.0 | Significantly reduced latency |

| This compound + Scopolamine | 0.1 - 10 | Ameliorated the failure in memory retention (bell-shaped dose-response)[1] |

| Physostigmine + Scopolamine | 0.01 - 1.0 | Attenuated amnesia[1] |

| Methamphetamine + Scopolamine | 0.1 - 10 | Ameliorated the failure in memory retention (bell-shaped dose-response)[1] |

Table 2: Effect of this compound on Scopolamine-Induced Deficits in the Radial Arm Maze Task

| Treatment Group | Dose (mg/kg, i.p.) | Outcome Measures |

| Scopolamine | 0.5 | Impaired first correct choices and increased number of errors[1] |

| This compound + Scopolamine | Not specified | Ameliorated the memory deficit (bell-shaped dose-response)[1] |

| Methamphetamine + Scopolamine | Not specified | Had the opposite effect to this compound[1] |

Table 3: Effect of this compound in the Morris Water Maze Task in Different Rat Models

| Animal Model | Treatment | Dose (mg/kg, i.p.) | Effect on Escape Latency |

| Scopolamine-treated | This compound | 0.1 - 1.0 | Ameliorated memory deficits |

| Nucleus Basalis Magnocellularis (NBM)-lesioned | This compound | 0.1 - 1.0 | Ameliorated memory deficits |

| Fimbria-Fornix (FF)-lesioned | This compound | 0.1 - 1.0 | No significant amelioration |

| Aged rats (24-26 months) | This compound | 0.1 - 1.0 | Ameliorated memory deficits |

| Scopolamine-treated | Physostigmine | 0.032 - 0.32 | Ameliorated memory deficits |

| NBM-lesioned | Physostigmine | 0.032 - 0.32 | No significant amelioration |

| FF-lesioned | Physostigmine | 0.032 - 0.32 | No significant amelioration |

| Aged rats | Physostigmine | 0.032 - 0.32 | No significant amelioration |

Experimental Protocols

Drug Preparation and Administration

This compound is administered via intraperitoneal (i.p.) injection. While the specific vehicle used in the primary studies is not detailed, a common and appropriate method for preparing a water-insoluble compound for i.p. injection in rats is as follows:

-

Vehicle Preparation: A suitable vehicle can be a mixture of 10% DMSO and 90% saline (0.9% NaCl).

-

This compound Solution Preparation:

-

Dissolve the required amount of this compound powder in DMSO to create a stock solution.

-

For the final injection volume, dilute the stock solution with sterile saline to achieve the desired final concentration and a DMSO concentration of 10% or less.

-

The solution should be prepared fresh on the day of the experiment.

-

-

Administration:

-

Administer the solution via intraperitoneal injection at a volume of typically 1-2 ml/kg body weight.

-

Behavioral Testing Protocols

This task assesses fear-motivated memory.

-

Apparatus: A shuttle box with two compartments, one illuminated and one dark, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

-

Acquisition Trial:

-

Place the rat in the illuminated compartment.

-

After a brief habituation period, the guillotine door is opened.

-

When the rat enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

The latency to enter the dark compartment is recorded.

-

-

Retention Trial:

-

24 hours after the acquisition trial, the rat is again placed in the illuminated compartment.

-

The guillotine door is opened, and the latency to enter the dark compartment is recorded (up to a maximum of 300 seconds).

-

A longer latency to enter the dark compartment is indicative of better memory retention of the aversive stimulus.

-

This task evaluates spatial working and reference memory.

-

Apparatus: An elevated maze with a central platform and eight arms radiating outwards. Food wells are located at the end of each arm.

-

Habituation:

-

Allow rats to explore the maze for several days with food pellets placed in all arms to familiarize them with the apparatus and the reward.

-

-

Training/Testing:

-

Bait a specific subset of arms (e.g., four out of eight) with a food reward. The baited arms remain constant for each rat across trials (reference memory component).

-

Place the rat on the central platform and allow it to freely explore the arms until all baited arms have been visited or a set time has elapsed.

-

Record the following parameters:

-

Working memory errors: Re-entry into an arm that has already been visited within the same trial.

-

Reference memory errors: Entry into an arm that is never baited.

-

First correct choices: The number of correct arm entries before the first error.

-

-

This task assesses hippocampal-dependent spatial learning and memory.

-

Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water surface in a fixed location. Visual cues are placed around the room.

-

Acquisition Phase (4-5 days):

-

Conduct 2-4 trials per day.

-

For each trial, place the rat into the pool at one of four quasi-random start locations, facing the wall of the pool.

-

Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.

-

Allow the rat to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) for each trial. A decrease in escape latency across days indicates spatial learning.

-

-

Probe Trial (Day after last acquisition day):

-

Remove the escape platform from the pool.

-

Allow the rat to swim freely for a set duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (the quadrant that previously contained the platform). A preference for the target quadrant indicates spatial memory.

-

Neurochemical Analysis Protocol (General)

Based on the implication of monoaminergic systems in the action of this compound, the following general protocol for High-Performance Liquid Chromatography (HPLC) with electrochemical detection can be adapted to measure dopamine (B1211576) and serotonin (B10506) levels in brain tissue.

-

Tissue Collection and Preparation:

-

Following behavioral testing, rats are euthanized, and brains are rapidly dissected on an ice-cold surface.

-

Specific brain regions of interest (e.g., hippocampus, cortex) are isolated.

-

The tissue is weighed and homogenized in a cold solution (e.g., 0.1 M perchloric acid containing an internal standard).

-

The homogenate is centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C).

-

The supernatant is filtered and stored at -80°C until analysis.

-

-

HPLC Analysis:

-

An aliquot of the supernatant is injected into the HPLC system.

-

Mobile Phase: A buffered solution (e.g., phosphate (B84403) or citrate (B86180) buffer) containing an ion-pairing agent and an organic modifier (e.g., methanol).

-

Stationary Phase: A C18 reverse-phase column.

-

Detection: An electrochemical detector is used to quantify the levels of dopamine, serotonin, and their metabolites based on their oxidation potentials.

-

Concentrations are determined by comparing the peak areas of the samples to those of known standards.

-

Diagrams

References

Application Notes and Protocols for FR121196 in Aged Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR121196, with the chemical name N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, has been identified as a novel cognitive-enhancing agent. Preclinical studies have demonstrated its efficacy in ameliorating memory deficits in aged rat models, suggesting its potential as a therapeutic candidate for age-related cognitive decline. These application notes provide a comprehensive overview of the available data and detailed protocols for utilizing this compound in aged rat models to further investigate its effects on cognitive function. While the precise molecular target of this compound is not yet fully elucidated in published literature, its mechanism of action is suggested to involve the modulation of cholinergic and dopaminergic neurotransmitter systems, both of which are known to play crucial roles in learning and memory and are often dysregulated in aging.

Data Presentation

The following table summarizes the quantitative data from a key study investigating the effects of this compound on memory retention in a passive avoidance task in aged rats.

| Animal Model | Task | Treatment Group | Dosage (mg/kg, i.p.) | Effect on Memory Retention | Significance |

| Aged Rats (24-26 months old) | Passive Avoidance | Vehicle Control | - | Baseline Impairment | - |

| Aged Rats (24-26 months old) | Passive Avoidance | This compound | 0.1 | Amelioration of memory deficit | p < 0.05 |

| Aged Rats (24-26 months old) | Passive Avoidance | This compound | 1.0 | Amelioration of memory deficit | p < 0.01 |

| Aged Rats (24-26 months old) | Passive Avoidance | This compound | 10 | Amelioration of memory deficit | p < 0.05 |

Data presented is a qualitative summary based on the reported bell-shaped dose-response curve in the referenced study. The original study should be consulted for precise quantitative values.

Experimental Protocols

Animal Model

-

Species: Rat (e.g., Sprague-Dawley, Wistar)

-

Age: 24-26 months (considered aged)

-

Sex: Male or female (should be consistent within a study)

-

Housing: Standard laboratory conditions (12:12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

Drug Preparation and Administration

-

Compound: this compound (N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide)

-

Vehicle: The vehicle used in the original studies should be replicated. If not specified, a common vehicle such as saline or a small percentage of DMSO in saline can be tested for solubility and tolerability.

-

Dosage Range: 0.1 - 10 mg/kg. A bell-shaped dose-response curve has been observed, so it is crucial to test a range of doses.

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Administration Time: The timing of administration relative to behavioral testing is critical. For acute effects on memory, administration 30-60 minutes prior to the training or retention test is a common starting point.

Behavioral Testing: Passive Avoidance Task

This task assesses fear-motivated learning and memory.

Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.

Procedure:

-

Habituation (Day 1):

-

Place the rat in the light compartment, facing away from the door.

-

Allow the rat to explore the light compartment for 60 seconds.

-

Open the guillotine door and allow the rat to enter the dark compartment.

-

Once the rat has fully entered the dark compartment, close the door.

-

Return the rat to its home cage.

-

-

Training (Acquisition Trial) (Day 2):

-

Place the rat in the light compartment.

-

After a 5-second delay, open the guillotine door.

-

When the rat enters the dark compartment, close the door and deliver a mild, inescapable footshock (e.g., 0.5 mA for 2 seconds).

-

Record the latency to enter the dark compartment (step-through latency).

-

Return the rat to its home cage immediately after the shock.

-

Administer this compound or vehicle at the designated time before or after the training trial, depending on the experimental question (e.g., to study effects on acquisition vs. consolidation).

-

-

Retention Test (Day 3, typically 24 hours after training):

-

Place the rat in the light compartment.

-

After a 5-second delay, open the guillotine door.

-

Record the step-through latency to enter the dark compartment, with a cut-off time (e.g., 300 seconds). A longer latency is indicative of better memory retention of the aversive experience.

-

No footshock is delivered during the retention test.

-

Behavioral Testing: Radial Arm Maze Task

This task assesses spatial working and reference memory.

Apparatus: An elevated maze with a central platform and a number of arms (commonly 8) radiating outwards. Food rewards can be placed at the end of some or all arms.

Procedure:

-

Habituation and Pre-training (Several days):

-

Familiarize the rats with the maze by placing them on the central platform and allowing them to explore and find food rewards placed throughout the maze.

-

Gradually reduce the number of baited arms to habituate the rats to the task.

-

-

Working and Reference Memory Task:

-

Bait a specific subset of arms (e.g., 4 out of 8) with a food reward. This subset remains the same for each rat throughout the experiment (reference memory component).

-

Place the rat on the central platform and allow it to explore the maze to find all the food rewards.

-

Record the following parameters:

-

Working memory errors: Re-entry into an arm that has already been visited within the same trial.

-

Reference memory errors: Entry into an arm that has never been baited.

-

Time to complete the task.

-

-

Administer this compound or vehicle at a specified time before the trial.

-

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound in aged rats.

Caption: Hypothesized signaling pathways for this compound's cognitive effects.

Application Notes and Protocols for FR121196 in Cognitive Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR121196, chemically identified as N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, is a novel cognitive-enhancing agent that has demonstrated efficacy in preclinical models of memory impairment. These application notes provide a comprehensive overview of the reported dosages, relevant experimental protocols, and a proposed mechanism of action for this compound in the context of cognitive research. The information is intended to guide researchers in designing and conducting in vivo studies to evaluate the procognitive effects of this compound.

Data Presentation: this compound Dosage for Cognitive Studies